molecular formula C12H18ClNO B1399361 (S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride CAS No. 1289585-11-0

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride

Cat. No. B1399361
CAS RN: 1289585-11-0
M. Wt: 227.73 g/mol
InChI Key: RSVSJIDDCJEPCR-YDALLXLXSA-N
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Description

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MP-PYR-HCl, is an organic compound with a wide range of applications. It is a chiral compound, meaning it has two different forms that are mirror images of one another. MP-PYR-HCl is a white, crystalline powder that is soluble in water and alcohols. It has a molecular weight of 420.91 g/mol and a melting point of 95-97°C.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Intermediates in Antibacterial Agents

    It has been utilized as a key intermediate in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are vital C7 side chains in the development of quinolone antibacterials (Schroeder et al., 1992).

  • Anti-inflammatory and Analgesic Agents

    Its derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and showed potential as anti-inflammatory and analgesic agents, with some showing equivalent efficacy to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

  • Cognition-Enhancing Properties

    The compound and its analogs have been shown to enhance cognitive functions in rodent and primate models, indicating potential applications in the treatment of cognitive disorders (Lin et al., 1997).

Chemical Synthesis and Structural Studies

  • Synthesis of Chiral Pyrrolidines

    The compound has been used in the preparation of chiral 3-substituted-3-aminomethyl-pyrrolidines, serving as a nitrogen protecting group and a chiral auxiliary (Suto et al., 1992).

  • Crystal Structure Analysis

    The crystal structure of derivatives like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been determined, providing insights into the molecular configuration and potential chemical reactivity (Xue Si-jia, 2011).

Bioactivities and Potential Applications

  • Bioactivities of Pyrrolidine Alkaloids

    Derivatives of this compound have shown potential as natural larvicides and nematicides, indicating a possible role in pest control (Liu et al., 2016).

  • Antitumor Properties

    Some functionalized pyrrolidines have shown inhibitory effects on the growth of human tumor cells, such as glioblastoma and melanoma cells (Fiaux et al., 2005).

properties

IUPAC Name

(3S)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVSJIDDCJEPCR-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO[C@H]2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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